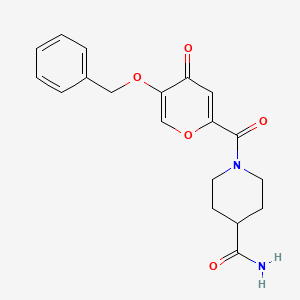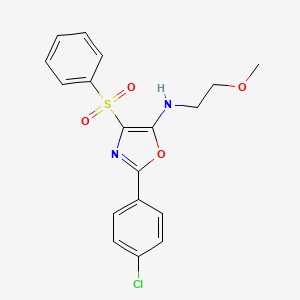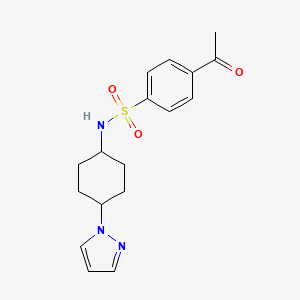
1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, piperidine-4-carboxamide derivatives have been synthesized via amino-dechlorination and amino-dealkoxylation reactions .Molecular Structure Analysis
The molecular structure of piperidine-4-carboxamide, a related compound, includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-4-carboxamide, a related compound, include a molecular weight of 128.1723 .Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found to target dna gyrase in certain bacteria . DNA gyrase is an essential enzyme involved in DNA replication, transcription, and repair .
Mode of Action
Piperidine derivatives have been shown to inhibit the activity of dna gyrase . This inhibition can lead to the prevention of DNA supercoiling, an essential process for DNA replication and transcription, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
By inhibiting dna gyrase, piperidine derivatives can disrupt the dna replication and transcription processes, which are crucial for bacterial growth and survival .
Pharmacokinetics
A related compound, 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides, has been identified as a potent and orally bioavailable inhibitor of protein kinase b (pkb) . This suggests that similar piperidine derivatives may also have favorable pharmacokinetic properties.
Result of Action
The inhibition of dna gyrase by piperidine derivatives can lead to the disruption of dna replication and transcription, potentially resulting in the death of the bacteria .
Safety and Hazards
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c20-18(23)14-6-8-21(9-7-14)19(24)16-10-15(22)17(12-26-16)25-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAQHWYRRSQXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2790091.png)

![N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-methylbenzamide](/img/structure/B2790093.png)
![2-fluoro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2790094.png)
![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate](/img/structure/B2790096.png)




![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2790108.png)
![3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2790110.png)


